molecular formula C11H21Cl2N3O2 B2433249 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride CAS No. 1052531-90-4

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride

Cat. No.: B2433249
CAS No.: 1052531-90-4
M. Wt: 298.21
InChI Key: YRSCDZMOXJDSDY-UHFFFAOYSA-N
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Description

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and an isopropylacetamide moiety. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride typically involves the reaction of piperazine with chloroacetyl chloride to form 4-(chloroacetyl)piperazine. This intermediate is then reacted with N-isopropylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine .

Scientific Research Applications

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride is unique due to its specific substitution pattern and the presence of both chloroacetyl and isopropylacetamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClN3O2.ClH/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12;/h9H,3-8H2,1-2H3,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSCDZMOXJDSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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